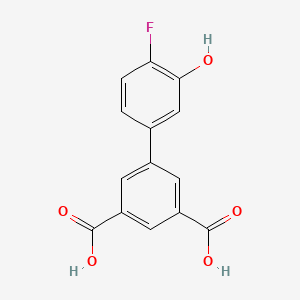
5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% (5-DCPF) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 140°C and a boiling point of 285°C. 5-DCPF can be synthesized from a variety of starting materials, such as 3-fluorophenol and 3,5-dicarboxybenzoic acid. It is used in a variety of laboratory experiments due to its unique properties and its ability to act as a reagent in a variety of reactions.
Aplicaciones Científicas De Investigación
5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in various organic synthesis reactions, such as the synthesis of 1,4-benzodiazepines, 1,4-benzodioxanes, and 1,4-benzodithiole derivatives. It has also been used in the synthesis of a variety of heterocyclic compounds, such as quinolines, pyridines, and isoxazoles. 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% has also been used in the synthesis of a variety of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs.
Mecanismo De Acción
The mechanism of action of 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% is not fully understood. However, it is believed to act as a proton donor, donating protons to the substrate molecules in the reaction. This proton donation is believed to activate the substrate molecules, allowing them to undergo the desired reaction. Additionally, 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% is believed to act as a catalyst, speeding up the reaction by lowering the activation energy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% are not well understood. However, it is believed to have some effect on the metabolism of cells, as it has been shown to increase the rate of glucose uptake in cells. Additionally, it has been shown to have an antifungal effect, inhibiting the growth of certain fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% is its high reactivity and low toxicity, making it an ideal reagent for a variety of laboratory experiments. Additionally, it is relatively easy to synthesize, making it a cost-effective reagent. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in aqueous solutions. Additionally, its low melting point can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of potential future directions for 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% research. One potential area of research is the development of new synthesis methods for 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95%. Additionally, further research could be done to explore the biochemical and physiological effects of 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95%, as well as its potential applications in drug development. Finally, further research could be done to explore the mechanism of action of 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% and the potential ways in which it could be used to catalyze other reactions.
Métodos De Síntesis
5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% can be synthesized by several different methods. One of the most common methods is the reaction of 3-fluorophenol with 3,5-dicarboxybenzoic acid in the presence of a strong acid, such as hydrochloric acid. This reaction yields 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% in a 95% yield. Other methods of synthesis include the reaction of 3-fluorophenol with 3,5-dicarboxybenzoic anhydride and the reaction of 3-fluorophenol with 3,5-dicarboxybenzaldehyde in the presence of an acid catalyst.
Propiedades
IUPAC Name |
5-(3-fluoro-5-hydroxyphenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO5/c15-11-4-8(5-12(16)6-11)7-1-9(13(17)18)3-10(2-7)14(19)20/h1-6,16H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBORRHMRKMGEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684533 |
Source


|
| Record name | 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261947-97-0 |
Source


|
| Record name | 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6374999.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6375011.png)

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6375035.png)